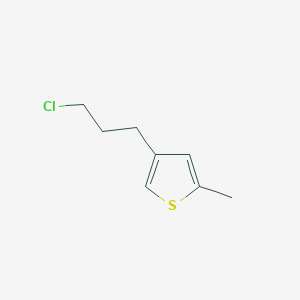
5,7-Difluoro-1,2-benzoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-1,2-benzoxazol-3-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at positions 5 and 7 enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with a fluorinated aldehyde or ketone. One common method is the reaction of 2-aminophenol with 5,7-difluoro-2-hydroxybenzaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Difluoro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5,7-Difluoro-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-1,2-benzoxazol-3-ol: Similar structure but with chlorine atoms instead of fluorine.
5,7-Dimethyl-1,2-benzoxazol-3-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
5,7-Difluoro-1,2-benzoxazol-3-ol is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro and methyl counterparts. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C7H3F2NO2 |
|---|---|
Peso molecular |
171.10 g/mol |
Nombre IUPAC |
5,7-difluoro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11) |
Clave InChI |
CZAVIIRLMLIHBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NO2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



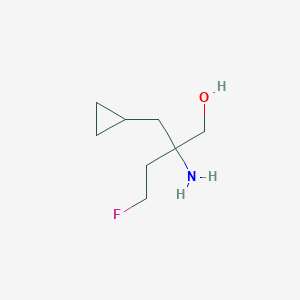

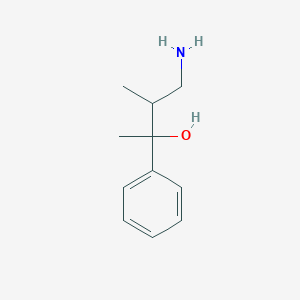
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)

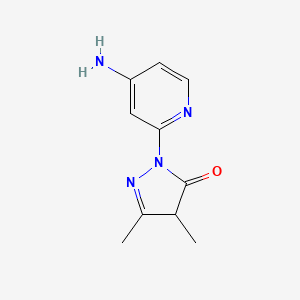
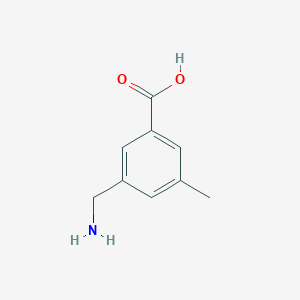
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
